5-nitro-1H-indazole-3-carboxylic Acid
Overview
Description
5-nitro-1H-indazole-3-carboxylic Acid: is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a nitro group at the 5-position and a carboxylic acid group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
For instance, they can inhibit the activity of certain kinases, disrupting the normal cell cycle and potentially leading to cell death .
Biochemical Pathways
Given its potential interaction with kinases, it may impact pathways related to cell cycle regulation and cell volume regulation . The downstream effects of these interactions could include altered cell proliferation and cell death.
Pharmacokinetics
It is known that the compound has a molecular weight of 20715 . Its density is 1.7±0.1 g/cm3, and it has a boiling point of 547.1±30.0 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Based on its potential interaction with kinases, it may lead to altered cell cycle progression and potentially cell death .
Action Environment
It is known that the compound should be stored at 2-8°c in a dry, sealed environment . This suggests that temperature and humidity may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
5-Nitro-1H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a key signaling molecule in various physiological processes . The interaction between this compound and nitric oxide synthase results in the inhibition of nitric oxide production, which can have significant implications for cellular signaling and immune responses. Additionally, this compound has been found to interact with other enzymes and proteins, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of nitric oxide synthase by this compound can lead to altered cell signaling, affecting processes such as inflammation and apoptosis. Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. The overall effect of this compound on cellular metabolism is complex and can vary depending on the specific cellular context and experimental conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to changes in enzyme activity and gene expression . One of the primary targets of this compound is nitric oxide synthase, which it inhibits by binding to the enzyme’s active site. This inhibition prevents the production of nitric oxide, a critical signaling molecule involved in numerous physiological processes. Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation processes. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. These temporal effects are important to consider when designing experiments and interpreting results involving this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered . At lower doses, this compound can effectively inhibit nitric oxide synthase and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors . This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, the inhibition of nitric oxide synthase by this compound can lead to changes in the levels of nitric oxide and other related metabolites. Additionally, this compound can interact with other metabolic enzymes, further influencing metabolic pathways and cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, making it important to understand these processes in detail. Studies have shown that this compound can interact with transporters and binding proteins, influencing its distribution and overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be targeted to specific cellular compartments through various mechanisms, including targeting signals and post-translational modifications. The localization of this compound within specific organelles can influence its interactions with biomolecules and subsequent effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-indazole-3-carboxylic Acid typically involves the nitration of indazole derivatives. One common method is the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . The nitro group can then be introduced at the 5-position through further nitration reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-nitro-1H-indazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Reduction of the nitro group: 5-amino-1H-indazole-3-carboxylic Acid.
Reduction of the carboxylic acid group: 5-nitro-1H-indazole-3-methanol.
Substitution reactions: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-nitro-1H-indazole-3-carboxylic Acid is used as an intermediate in the synthesis of various bioactive compounds. It serves as a building block for the development of kinase inhibitors and other therapeutic agents .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases involved in cancer and other diseases .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific molecular targets makes it a valuable candidate for drug development .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and active pharmaceutical ingredients. Its versatility as a synthetic intermediate makes it an important compound in medicinal chemistry .
Comparison with Similar Compounds
1H-indazole-3-carboxylic Acid: Lacks the nitro group at the 5-position.
5-amino-1H-indazole-3-carboxylic Acid: Contains an amino group instead of a nitro group at the 5-position.
5-nitro-1H-indazole-3-methanol: Contains a methanol group instead of a carboxylic acid group at the 3-position.
Uniqueness: 5-nitro-1H-indazole-3-carboxylic Acid is unique due to the presence of both the nitro group and the carboxylic acid group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-nitro-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)7-5-3-4(11(14)15)1-2-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTOGNYOQHDCAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428008 | |
Record name | 5-nitro-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-76-7 | |
Record name | 5-nitro-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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